1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
Description
1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a methanesulfonamide bridge linking a 3,5-difluorophenyl group to a 1-methylpyrazole moiety. This structure combines fluorinated aromatic rings with heterocyclic and sulfonamide pharmacophores, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXOZXPEUOAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 3,5-difluoroaniline, undergoes a reaction with a sulfonyl chloride derivative to form the difluorophenyl intermediate.
Coupling with Methylpyrazole: The intermediate is then coupled with 1-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is studied for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at treating conditions such as cancer and inflammation. Research indicates that the compound may inhibit certain enzymes and receptors, leading to significant biological effects, including apoptosis in cancer cells through the activation of caspase-3 and cleavage of PARP, suggesting its potential as an anticancer agent .
Case Studies
Several studies have evaluated the cytotoxicity of this compound against different cancer cell lines. For instance, in vitro tests demonstrated that derivatives of related pyrazole compounds exhibit significant inhibition of cell proliferation in MCF-7 and HepG2 cell lines . These findings highlight the therapeutic promise of pyrazole derivatives in oncology.
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. It has shown potential in inhibiting carbonic anhydrases, which are implicated in various physiological processes and diseases. This inhibition could lead to therapeutic applications in conditions like glaucoma and cancer .
Mechanism of Action
The mechanism by which 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide exerts its effects involves specific interactions with molecular targets. These interactions can lead to alterations in cellular pathways, which are crucial for therapeutic efficacy .
Material Science
Advanced Materials Development
Due to its unique structural properties, the compound is also being explored for applications in material science. Its electronic and optical properties make it a candidate for developing advanced materials that could be used in electronics or photonics.
Industrial Applications
Synthesis of Agrochemicals
In addition to its medicinal applications, this compound is being investigated for use in synthesizing agrochemicals. The ability to modify its structure allows for the development of new pesticides or herbicides that could enhance agricultural productivity while minimizing environmental impact .
Data Summary
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Methanamine
- Structure : Replaces the methanesulfonamide group with a methanamine linker.
- This compound’s synthesis and pricing (€881/g) suggest its use in specialized pharmaceutical intermediates .
AVE-1625 (N-[1-[Bis(4-Chlorophenyl)Methyl]-3-Azetidinyl]-N-(3,5-Difluorophenyl)-Methanesulfonamide)
- Structure : Incorporates a bis(4-chlorophenyl)methyl-azetidinyl group instead of pyrazole.
- Impact: The azetidine ring and chlorinated aromatic groups may enhance steric bulk and lipophilicity, likely influencing CNS-targeted activity (e.g., cannabinoid receptor modulation). Safety data classify it as research-only, indicating higher toxicity risks compared to simpler analogs .
Substituted Sulfonamides in Agrochemicals
Tolylfluanid and Dichlofluanid
- Structure: Feature dichlorofluoroalkyl and dimethylamino sulfonyl groups.
- Impact : These compounds are commercial pesticides, leveraging sulfonamide stability and halogenated groups for environmental persistence. Their bulkier substituents contrast with the target compound’s compact pyrazole, suggesting divergent applications (agricultural vs. pharmaceutical) .
Pyrazole-Based Sulfonamides in Drug Discovery
N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide
- Structure: Includes a chlorophenoxymethyl group and ethylpyrazole sulfonamide.
- Such modifications are common in kinase inhibitors or anti-inflammatory agents .
1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide
- Structure : Contains a difluoromethyl group and nitro substituent.
- Impact : The electron-withdrawing nitro group may enhance reactivity in electrophilic substitution reactions, positioning it as a synthetic intermediate in high-energy chemistry applications .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorination: The 3,5-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
- Sulfonamide Role : Methanesulfonamide groups improve binding to enzymes (e.g., carbonic anhydrases) but may increase renal toxicity risks compared to amine-linked analogs .
- Heterocyclic Modifications : Pyrazole rings offer conformational rigidity, favoring target engagement over bulkier azetidine or chlorophenyl groups in pesticides .
Biological Activity
1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.
The compound is synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with appropriate reagents to form the pyrazole structure, followed by methylation to introduce the 1-methyl group. The final product is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₂N₃O₂S |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1006436-32-3 |
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes and receptors, which can lead to various therapeutic effects. For instance:
- Enzyme Inhibition : The compound has been observed to inhibit certain kinases involved in cell signaling pathways, potentially leading to anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Receptor Binding : It has shown affinity for several receptors, including those involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Anti-Cancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound induced apoptosis through caspase activation and PARP cleavage, indicating its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction of inflammatory markers and symptoms, supporting its role as a therapeutic agent in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar pyrazole derivatives was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine | Moderate anticancer activity | Lacks methanesulfonamide moiety |
| N-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine | Stronger anti-inflammatory effects | Different halogen substitution |
| N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine | Enhanced receptor binding affinity | Variation in phenyl group |
Q & A
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodology : Address discrepancies by: (i) Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). (ii) Assessing metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. (iii) Using computational models (e.g., molecular docking with AutoDock Vina) to predict off-target interactions.
- Case Study : A structurally similar sulfonamide exhibited reduced in vivo efficacy due to poor BBB penetration, resolved by adding a trifluoromethyl group to enhance lipophilicity .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering its pharmacophore?
- Methodology : (i) Co-solvent systems : Use PBS (pH 7.2, solubility: 0.3 mg/mL) with 5% DMSO for cell-based assays . (ii) Prodrug design : Introduce hydrolyzable esters at the sulfonamide group. (iii) Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion.
- Data : Ethanol solubility (0.15 mg/mL) limits direct dosing; nanoformulation increased bioavailability by 3-fold in preclinical models .
Q. How do electronic effects of the 3,5-difluorophenyl group influence binding affinity in target proteins?
- Methodology : (i) DFT calculations : Compare electrostatic potential maps of fluorinated vs. non-fluorinated analogs. (ii) SAR studies : Synthesize derivatives with mono-fluoro or chloro substitutions and assay against target enzymes (e.g., kinases). (iii) Crystallography : Resolve ligand-protein complexes to identify fluorine-mediated hydrophobic interactions.
- Finding : Fluorine atoms enhance binding via C-F···H-N hydrogen bonds in kinase inhibitors, improving IC by 10–100× .
Contradiction Analysis
Q. Why do computational models sometimes fail to predict the compound’s metabolic stability accurately?
- Root Cause : Most models overlook enzyme-specific interactions (e.g., CYP3A4-mediated oxidation of the pyrazole ring).
- Resolution : Combine in silico predictions (e.g., StarDrop’s DMPK module) with in vitro CYP inhibition assays. For example, the methyl group on the pyrazole reduces CYP2D6 affinity, but difluorophenyl increases CYP3A4 liability .
Methodological Best Practices
Q. What precautions are critical when handling this compound in high-throughput screening (HTS)?
- Protocol : (i) Store at –20°C in anhydrous DMSO to prevent hydrolysis. (ii) Use glove materials resistant to sulfonamides (e.g., nitrile gloves; avoid latex due to permeation risks) . (iii) Monitor airborne particulates via HEPA filters, as decomposition may release HF gas above 150°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
